molecular formula C15H18FN3O3S B2602092 N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide CAS No. 1090961-65-1

N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide

Cat. No. B2602092
CAS RN: 1090961-65-1
M. Wt: 339.39
InChI Key: CBEXXJSISSSSSM-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide, also known as BMS-986177, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. By inhibiting BTK, N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide prevents the activation and proliferation of B-cells, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of inflammatory bowel disease, N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide significantly reduced inflammation and improved disease symptoms. Additionally, N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide has been shown to inhibit the growth of cancer cells in various cancer types, including lymphoma, leukemia, and multiple myeloma.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide has shown efficacy in preclinical studies, making it a potential candidate for further development. However, one limitation of N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide is its complex synthesis method, which may limit its scalability for large-scale production.

Future Directions

There are several future directions for the development of N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide may have potential in the treatment of other inflammatory disorders, such as asthma and psoriasis. Further research is also needed to determine the safety and efficacy of N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide in clinical trials.

Synthesis Methods

N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide is a complex molecule that requires several steps to synthesize. The synthesis method involves the reaction of 2-fluoro-5-methanesulfonylaniline with cyclopentanone in the presence of a base to form N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide has demonstrated potent anti-inflammatory activity, making it a potential treatment for inflammatory bowel disease and other inflammatory disorders. Additionally, N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide has shown efficacy in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-fluoro-5-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c1-23(21,22)11-4-5-12(16)13(8-11)18-9-14(20)19-15(10-17)6-2-3-7-15/h4-5,8,18H,2-3,6-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEXXJSISSSSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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